molecular formula C12H18N2O B8447407 (R)-2-(benzyloxymethyl)piperazine

(R)-2-(benzyloxymethyl)piperazine

Cat. No.: B8447407
M. Wt: 206.28 g/mol
InChI Key: AVMGGTFIYSXJAF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Benzyloxymethyl)piperazine (CAS 255723-98-9) is a chiral piperazine derivative of high interest in medicinal chemistry as a key synthetic intermediate and building block. The piperazine scaffold is a privileged structure in drug design, known to improve solubility, bioavailability, and the pharmacokinetic profile of potential drug candidates . Its applications are extensive, with research focusing on developing novel therapeutic agents for a range of conditions, including as acetylcholinesterase inhibitors for neurodegenerative diseases like Alzheimer's and as urease inhibitors for treating certain bacterial infections . The chirality of this compound is critical to its function. In biological systems, which are inherently chiral, the (R)-enantiomer often exhibits distinct and superior interactions with protein targets compared to its (S)-counterpart . This single-enantiomer specificity is essential for developing drugs with enhanced efficacy and improved safety profiles, as the "wrong" enantiomer can be inactive or even toxic . Therefore, this compound provides researchers with a valuable, stereochemically pure scaffold for constructing sophisticated molecules, driving innovation in the discovery of new pharmacophores and the synthesis of targeted chiral ligands .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2R)-2-(phenylmethoxymethyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-2-4-11(5-3-1)9-15-10-12-8-13-6-7-14-12/h1-5,12-14H,6-10H2/t12-/m1/s1

InChI Key

AVMGGTFIYSXJAF-GFCCVEGCSA-N

Isomeric SMILES

C1CN[C@H](CN1)COCC2=CC=CC=C2

Canonical SMILES

C1CNC(CN1)COCC2=CC=CC=C2

Origin of Product

United States

Chemical Transformations and Derivatization of the R 2 Benzyloxymethyl Piperazine Scaffold

Functionalization of the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)

The secondary amines of the piperazine ring are nucleophilic and readily undergo various chemical transformations, allowing for the introduction of a wide range of substituents at the N1 and N4 positions.

Reductive alkylation, also known as reductive amination, is a highly efficient method for introducing alkyl groups onto the piperazine nitrogens. This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the piperazine with a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ by a mild reducing agent to the corresponding amine. Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its selectivity and tolerance of a wide range of functional groups.

The general process can be described as follows:

Reaction of (R)-2-(benzyloxymethyl)piperazine with an aldehyde or ketone.

In-situ reduction of the resulting iminium ion.

Table 1: Examples of Reductive Alkylation Reactions

Reagent (Aldehyde/Ketone)Reducing AgentProduct Structure (Illustrative)
FormaldehydeSodium Triacetoxyborohydride(R)-1,4-dimethyl-2-(benzyloxymethyl)piperazine
AcetoneSodium Cyanoborohydride(R)-2-(benzyloxymethyl)-1,4-diisopropylpiperazine
BenzaldehydeSodium Triacetoxyborohydride(R)-1,4-dibenzyl-2-(benzyloxymethyl)piperazine
CyclohexanonePlatinum(IV) oxide / H₂(R)-2-(benzyloxymethyl)-1,4-dicyclohexylpiperazine

A two-step approach involving acylation followed by reduction provides an alternative route to N-alkylation. The piperazine nitrogens can be acylated using acid chlorides or anhydrides in the presence of a base to form stable amide intermediates. nih.gov These amides can then be reduced to the corresponding alkyl amines using powerful reducing agents like lithium aluminum hydride (LAH). nih.gov This method is particularly useful when the required aldehyde for reductive amination is unstable or unavailable.

The process involves:

Acylation: Reaction with an acylating agent (e.g., acetyl chloride, benzoyl chloride) to form an N-acylpiperazine. nih.gov

Reduction: Treatment of the N-acylpiperazine with a strong reducing agent (e.g., LAH) to reduce the amide carbonyl. nih.gov

Table 2: Acylation-Reduction Reaction Schemes

Acylating AgentIntermediate AmideReducing AgentFinal Product
Acetyl Chloride(R)-1-acetyl-4-(benzyloxymethyl)piperazineLithium Aluminum Hydride(R)-1-ethyl-4-(benzyloxymethyl)piperazine
Benzoyl Chloride(R)-1-benzoyl-4-(benzyloxymethyl)piperazineBorane-THF Complex(R)-1-benzyl-4-(benzyloxymethyl)piperazine
Succinic Anhydride (B1165640)4-((R)-3-(benzyloxymethyl)piperazin-1-yl)-4-oxobutanoic acidLithium Aluminum Hydride(R)-4-(4-(benzyloxymethyl)piperazin-1-yl)butan-1-ol

The introduction of aryl groups at the nitrogen positions is a key transformation in the synthesis of many biologically active compounds. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the piperazine nitrogen and aryl halides or triflates. This reaction is highly versatile, with a broad substrate scope, and is catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand in the presence of a base.

Another method for N-arylation involves the coupling of a piperazine with a diazonium salt, which can be formed from a primary arylamine. researchgate.net This reaction leads to the formation of triazene (B1217601) derivatives. researchgate.net

Table 3: Methods for N-Arylation

Reaction NameReagentsCatalyst/BaseProduct Example
Buchwald-Hartwig AminationThis compound + BromobenzenePd₂(dba)₃, BINAP, NaOt-Bu(R)-2-(benzyloxymethyl)-1-phenylpiperazine
Buchwald-Hartwig AminationThis compound + 2-ChloropyridinePd(OAc)₂, XPhos, Cs₂CO₃(R)-2-(benzyloxymethyl)-1-(pyridin-2-yl)piperazine
Diazonium CouplingThis compound + 4-Fluorobenzenediazonium chlorideSodium Acetate(R)-1-(benzyloxymethyl)-4-((4-fluorophenyl)diazenyl)piperazine

Modifications of the Benzyloxymethyl Substituent (C2-position)

The benzyloxymethyl group at the C2 position serves as a protected form of a primary alcohol. The benzyl (B1604629) group can be selectively removed to unmask the hydroxyl functionality for further derivatization.

The principal transformation at the C2 side chain is the cleavage of the benzyl ether to liberate the primary alcohol, yielding (R)-(piperazin-2-yl)methanol derivatives. The most common and efficient method for this deprotection is catalytic hydrogenolysis. acs.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.gov The reaction is generally clean, high-yielding, and proceeds under mild conditions.

Alternative methods for debenzylation exist, such as using magnesium iodide under solvent-free conditions, which can offer different selectivity in complex molecules. rsc.org

Table 4: Debenzylation Methods for the C2-Substituent

MethodReagents & ConditionsProduct
Catalytic HydrogenolysisH₂, 10% Pd/C, Methanol, room temperature, 1 atm(R)-(piperazin-2-yl)methanol derivative
Lewis Acid CleavageMagnesium Iodide (MgI₂), solvent-free, heat(R)-(piperazin-2-yl)methanol derivative
Oxidative CleavageCeric Ammonium Nitrate (CAN)Secondary amine product rsc.org

In the multistep synthesis of complex molecules, orthogonal protection strategies are essential. researchgate.netsigmaaldrich.com This approach allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. For a derivative of this compound, an effective orthogonal strategy involves protecting the piperazine nitrogens with a group that is stable to the conditions required for benzyl ether cleavage, and vice versa.

A classic example is the use of the acid-labile tert-butyloxycarbonyl (Boc) group to protect the piperazine nitrogens. The benzyl ether at the C2 position is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group. Conversely, the Boc group is stable under the neutral conditions of catalytic hydrogenolysis used to cleave the benzyl ether. This orthogonality allows for the selective deprotection and functionalization of either the piperazine core or the C2-hydroxymethyl group at any desired stage of the synthesis.

Table 5: Orthogonal Protection Scheme Example

Protecting GroupLocationCleavage ConditionsStability
Benzyl (Bn)C2-oxymethylH₂, Pd/C (Catalytic Hydrogenolysis) nih.govStable to acids (TFA) and bases used for Boc/Fmoc removal.
tert-Butyloxycarbonyl (Boc)N1 and/or N4 of PiperazineTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Stable to catalytic hydrogenolysis. nih.gov
9-Fluorenylmethyloxycarbonyl (Fmoc)N1 and/or N4 of PiperazinePiperidine in Dimethylformamide (DMF) sigmaaldrich.comStable to catalytic hydrogenolysis and mild acid (TFA).

Diversification Strategies for Scaffold Elaboration

Modular Construction of Substituted Piperazines

The modular construction of substituted piperazines from the this compound core represents a highly efficient and versatile approach for generating compound libraries. This strategy relies on the sequential and controlled functionalization of the piperazine nitrogens, often employing protecting groups to achieve regioselectivity. The benzyl group can serve as a removable protecting group, facilitating the synthesis of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

A common approach begins with the protection of one of the nitrogen atoms of the piperazine ring, typically with a tert-butyloxycarbonyl (Boc) group. semanticscholar.org This allows for the selective derivatization of the unprotected nitrogen. A wide range of synthetic methodologies can be employed for this purpose, including:

N-Acylation: The reaction of the free secondary amine with various acylating agents, such as acid chlorides or anhydrides, introduces amide functionalities. This method is part of a reported liquid-phase combinatorial synthesis approach for creating libraries of piperazine derivatives. nih.gov

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination.

N-Arylation: The formation of N-aryl bonds, often through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the incorporation of diverse aromatic and heteroaromatic systems.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a key functional group found in many therapeutic agents.

Following the initial derivatization, the protecting group on the other nitrogen can be removed, and a second, different functional group can be introduced, leading to the creation of unsymmetrically disubstituted piperazines. This modular, step-wise approach provides a powerful tool for systematically exploring the structure-activity relationships of this important scaffold.

The table below illustrates a conceptual modular synthesis of a library of this compound derivatives, showcasing the variety of substituents that can be introduced.

Entry Scaffold R¹ Substituent R² Substituent Synthetic Transformation
1 This compoundHAcetylN-Acetylation
2 This compoundHBenzylN-Benzylation
3 This compoundHPhenylN-Arylation
4 This compoundHTosylN-Sulfonylation
5 This compoundMethylAcetylN-Methylation followed by N-Acetylation
6 This compoundEthylPhenylN-Ethylation followed by N-Arylation

This modular approach has been successfully applied in the generation of libraries of piperazine-containing compounds for various therapeutic targets. For instance, the synthesis of benzhydrylpiperazine-based derivatives has been used to develop dual inhibitors of COX-2 and 5-LOX. nih.gov Similarly, libraries of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been synthesized and evaluated for their cytotoxic activity. rsc.org These examples, while not starting from this compound itself, demonstrate the power and versatility of the modular construction strategy for elaborating the piperazine scaffold.

Stereochemical Characterization and Control in R 2 Benzyloxymethyl Piperazine Synthesis

Enantiomeric Excess Determination Methodologies

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a fundamental step after the synthesis or resolution of (R)-2-(benzyloxymethyl)piperazine. Several analytical techniques are employed for this purpose, ranging from chromatographic separation to spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. It involves using a stationary phase that is itself chiral. The two enantiomers of a racemic mixture, such as (R)- and (S)-2-(benzyloxymethyl)piperazine, form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

A more advanced approach involves the use of spectroscopy combined with chiral selectors. For instance, a novel method has been developed for determining the enantiomeric excess of a piperazine-derived M3 antagonist. nih.gov This technique utilizes attenuated total reflectance infrared (ATR-IR) spectroscopy to measure chiral recognition through the formation of diastereomeric guest-host complexes. nih.govscilit.com Small, measurable changes in the IR spectra reflect the interaction between the analyte enantiomers and a chiral selector, such as a cyclodextrin (B1172386) or tartaric acid. nih.gov These spectral differences are then correlated with the enantiomeric excess using chemometric data analysis, with prediction errors as low as 1.3 e.e.%. nih.govscilit.com The robustness of such a calibration model can be validated by testing its stability against variations in selector concentration, pH, and solvent composition. nih.gov

Table 1: Methodologies for Enantiomeric Excess (e.e.) Determination

MethodologyPrincipleAdvantagesCommon Applications/Examples
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Direct quantification, high accuracy, widely applicable.Separation of a wide range of chiral amines and heterocycles.
NMR Spectroscopy with Chiral Solvating or Derivatizing Agents Formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum.Provides structural information, no separation needed.Use of Mosher's acid or other chiral agents to create distinguishable proton or carbon signals.
ATR-IR Spectroscopy with Chemometrics Measurement of spectral changes upon formation of diastereomeric complexes with a chiral host. nih.govscilit.comPotential for on-line analysis, good agreement with traditional methods. nih.govDetermination of e.e. for piperazine-derived M3 antagonists using cyclodextrins as chiral selectors. nih.gov
Gas Chromatography (GC) on Chiral Phases Separation of volatile enantiomers based on differential interaction with a chiral stationary phase.High resolution for volatile and derivatized compounds.Analysis of derivatized chiral amines and alcohols.

Diastereoselectivity in Synthetic Pathways

When a molecule already contains a chiral center and a new one is introduced, the formation of diastereomers is possible. Controlling this process, known as diastereoselective synthesis, is crucial for obtaining the desired stereoisomer of a substituted piperazine (B1678402).

One effective strategy begins with an optically pure starting material from the chiral pool, such as an amino acid. google.com For example, a new method for synthesizing chiral 2-substituted piperazines starts from an optically pure amino acid, which is converted to a chiral amino acid ester hydrochloride. google.com Subsequent reaction steps, including cyclization and reduction, are influenced by the initial stereocenter, directing the formation of the desired diastereomer. google.com

Diastereoselectivity can also be achieved through substrate-controlled alkylation. In the synthesis of a C2-symmetric piperazine, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, a key step involves the diastereoselective introduction of a benzyl (B1604629) group. clockss.org The existing stereocenter at the C2 position directs the incoming group to the opposite face of the ring to form the trans product with complete diastereoselectivity. clockss.org This approach avoids the need for resolving a mixture of diastereomers later in the synthesis.

The synthesis of related heterocyclic scaffolds, such as polysubstituted piperidines, also relies heavily on diastereoselective reactions. Methodologies have been developed for the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine, where the reduction of a bicyclic lactam intermediate proceeds via hydride addition to the less sterically hindered face, establishing the cis relationship between the methyl and hydroxyl groups. nih.gov Such principles are directly applicable to the synthesis of complex piperazines where relative stereochemistry must be controlled.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual, enantiomerically pure components. This is a common method for obtaining compounds like this compound when a stereoselective synthesis is not employed.

A classical approach is the formation of diastereomeric salts. tcichemicals.com This involves reacting the racemic piperazine base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are no longer enantiomers but diastereomers, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the piperazine can be recovered by neutralizing the separated salt. An efficient optical resolution of 2-methylpiperazine, for example, was achieved by forming a complex with an optically active propargyl alcohol derivative. researchgate.net

Enzymatic resolution offers a highly selective alternative. umn.edu Enzymes are chiral biocatalysts that can selectively react with one enantiomer in a racemic mixture. For instance, enantiomerically pure (S)-piperazine-2-carboxylic acid was synthesized via the kinetic resolution of its racemic methyl ester using the enzyme alcalase. umn.edu The enzyme selectively hydrolyzes the ester of one enantiomer, allowing the unreacted ester (the other enantiomer) and the hydrolyzed acid to be easily separated.

Table 2: Chiral Resolution Techniques for Piperazine Derivatives

TechniquePrincipleExample Resolving Agent/Enzyme
Diastereomeric Salt Formation Reaction of a racemic base with a chiral acid to form separable diastereomeric salts. tcichemicals.comOptically active 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol for 2-methylpiperazine. researchgate.net
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.Alcalase for the hydrolysis of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate. umn.edu
Chiral Preparative Chromatography Large-scale separation of enantiomers using a chiral stationary phase.Various commercially available chiral columns.

Influence of Stereochemistry on Scaffold Utility

The specific stereochemistry of this compound is not merely a structural feature but a critical determinant of its function and utility. The chiral piperazine scaffold is a prevalent motif in biologically active molecules and asymmetric catalysts, where precise stereochemical definition is essential for efficacy. nih.gov

In medicinal chemistry, the enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. The three-dimensional structure of a ligand dictates its ability to bind to a specific biological target, such as a receptor or enzyme. For example, a series of N-benzylpiperazine derivatives were synthesized and evaluated for their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov The study revealed that structural features, including stereochemistry, were key for achieving high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov This highlights how a specific enantiomer, like that of this compound, would be expected to have a distinct binding profile, making it a more effective or selective therapeutic agent. The addition of substituents onto the carbon atoms of the piperazine ring can enhance target selectivity. tmc.edu

In the realm of asymmetric synthesis, chiral piperazines serve as valuable ligands for metal catalysts or as organocatalysts themselves. clockss.org The defined stereochemistry of the piperazine creates a specific chiral environment around the catalytic center. This chiral pocket influences the trajectory of reactants, enabling the catalyst to produce one enantiomer of the product in preference to the other. The development of C2-symmetric piperazines, for instance, is driven by their potential to form effective catalysts for asymmetric reactions like Michael additions. clockss.org The utility of the this compound scaffold would therefore be highly dependent on its absolute configuration when employed to induce chirality in a chemical transformation.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring of (R)-2-(benzyloxymethyl)piperazine can be achieved through several synthetic strategies, primarily involving the cyclization of chiral precursors. One common approach involves the use of chiral amino acids or their derivatives as starting materials. For instance, a plausible pathway could start from a chiral amino alcohol, which undergoes a series of reactions to build the piperazine core.

A proposed general mechanism for the formation of 2,6-disubstituted piperazines involves the reductive cyclization of dioximes. This process includes the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination of ammonia (B1221849) lead to the final piperazine product. nih.govmdpi.com The stereochemistry of the final product is often determined by the addition of dihydrogen from the less sterically hindered face of an intermediate. nih.gov

Another relevant mechanistic pathway is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. nih.govorganic-chemistry.org This method is highly diastereoselective and has been successfully employed for the synthesis of various 2,6-disubstituted piperazines. nih.govorganic-chemistry.org The synthesis of the necessary aminoalkene precursors can be accomplished from chiral amino acids. organic-chemistry.org

Furthermore, the synthesis of chiral piperazines has been achieved through the regioselective ring-opening of chiral aziridines derived from amino acids, followed by cyclization. For example, a boron trifluoride diethyl etherate-mediated ring-opening of an N-tosyl chiral aziridine (B145994) by an α-amino acid methyl ester hydrochloride, followed by a Mitsunobu cyclization, provides a route to cis-2,5-disubstituted chiral piperazines. researchgate.net While this leads to a different substitution pattern, the underlying principles of using chiral building blocks to construct the piperazine ring are applicable.

A general method for the synthesis of piperazines from primary amines and 1,2-diols catalyzed by an iridium complex has also been described. The proposed mechanism involves the dehydrogenation of the diol to an α-hydroxy aldehyde, which then condenses with the amine. Rearrangement to an α-amino carbonyl compound, followed by reaction with a second amine and subsequent reduction, yields the piperazine ring. researchgate.net

The table below summarizes various synthetic approaches that provide insight into the potential reaction mechanisms for forming the this compound ring.

Synthetic ApproachKey StepsRelevance to this compound
Reductive Cyclization of DioximesCatalytic hydrogenolysis, cyclization, hydrogenation, ammonia eliminationProvides a general mechanism for piperazine ring formation from acyclic precursors. nih.govmdpi.com
Palladium-Catalyzed HydroaminationIntramolecular cyclization of aminoalkenesA stereoselective method applicable to the synthesis of chiral 2-substituted piperazines. nih.govorganic-chemistry.org
Chiral Aziridine Ring-OpeningRegioselective opening followed by Mitsunobu cyclizationDemonstrates the use of chiral precursors to introduce stereocenters in the piperazine ring. researchgate.net
Iridium-Catalyzed Diol-Diamine CouplingDehydrogenation, condensation, rearrangement, reductionA catalytic method that can tolerate various functional groups, including alcohols. researchgate.net

Stereochemical Models and Transition State Analysis

The stereochemical outcome of the synthesis of this compound is critically dependent on the transition states of the key bond-forming reactions. For the synthesis of cis-2,6-disubstituted N-aryl piperazines, a proposed transition state for the cyclization step involves a conformation where the N-phenyl group is rotated to allow for pyramidalization of the nitrogen atom. This arrangement helps to avoid allylic 1,3-strain (A1,3-strain) and favors a pseudoequatorial orientation of the substituent at the 2-position, leading to the cis product. rsc.org

In the context of palladium-catalyzed hydroamination for the synthesis of trans-2,6-disubstituted piperazines, the stereochemistry is determined during the intramolecular cyclization. The resulting piperazine was found to adopt a twist-boat conformation in the solid state to alleviate A(1,3) strain. nih.govorganic-chemistry.org

Transition state calculations have been employed to understand and predict the stereoselectivity of cyclization reactions. For example, in the formation of tetrahydropyran (B127337) rings, density functional theory (DFT) calculations of transition state energies can elucidate the preference for cis or trans products. e3s-conferences.org Similar computational approaches can be applied to model the transition states in the cyclization step of this compound synthesis, providing insights into the factors controlling the stereochemical outcome.

The table below outlines key stereochemical models and their implications for the synthesis of chiral piperazines.

Stereochemical Model/AnalysisKey FeatureImplication for this compound Synthesis
Avoidance of A1,3-StrainPyramidalization of nitrogen and pseudoequatorial substituent orientation in the transition state. rsc.orgCan be used to rationalize the formation of a specific diastereomer.
Twist-Boat ConformationAdopted by some 2,6-disubstituted piperazines to minimize steric strain. nih.govorganic-chemistry.orgThe final product may adopt a non-chair conformation.
Transition State Modeling (DFT)Calculation of transition state energies for different stereochemical pathways. e3s-conferences.orgAllows for the prediction and rationalization of the observed stereoselectivity.

Application of Computational Chemistry in Reaction Pathway Analysis

Computational chemistry serves as a powerful tool for analyzing the reaction pathways leading to substituted piperazines. DFT calculations can be used to model the energies of intermediates and transition states, thereby elucidating the most likely reaction mechanism. e3s-conferences.org

For instance, in the synthesis of piperazines from the reductive cyclization of dioximes, computational modeling could be used to investigate the energetics of the stepwise reduction and cyclization process, including the final stereodetermining hydrogenation step. nih.gov Similarly, for palladium-catalyzed reactions, computational studies can help to understand the catalytic cycle and the origins of stereoselectivity. nih.govorganic-chemistry.org

Molecular modeling studies have also been used to confirm the binding modes of chiral piperazine derivatives to their biological targets, which can be correlated with their conformational preferences. nih.gov

Conformational Analysis of Piperazine Derivatives

The biological activity of piperazine derivatives is often linked to their three-dimensional conformation. Conformational analysis of 2-substituted piperazines has revealed a general preference for the substituent to occupy an axial position. nih.gov

For ether-linked compounds like this compound, this axial preference is further stabilized by the formation of an intramolecular hydrogen bond between the ether oxygen and the axial N-H proton of the piperazine ring. This conformational locking can have significant implications for the molecule's interaction with biological targets. nih.gov Molecular modeling studies have shown that the R-enantiomers of certain 2-substituted piperazines bind effectively to receptors when the piperazine ring adopts this axial conformation. nih.gov The chair conformation is the most commonly observed conformation for the piperazine ring in the solid state. acs.org

The table below summarizes the key findings from the conformational analysis of 2-substituted piperazines.

ConformationKey FeatureRelevance to this compound
Axial SubstituentThe substituent at the 2-position preferentially occupies the axial position. nih.govThe benzyloxymethyl group is likely to be in an axial orientation.
Intramolecular Hydrogen BondingStabilization of the axial conformation in ether-linked derivatives. nih.govAn intramolecular hydrogen bond between the ether oxygen and an N-H group is expected.
Chair ConformationThe most common conformation for the piperazine ring. acs.orgThe piperazine ring of this compound likely adopts a chair conformation.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry of (R)-2-(benzyloxymethyl)piperazine.

1H and 13C NMR for Structural Confirmation

The 1D ¹H and ¹³C NMR spectra provide the initial and fundamental confirmation of the compound's structure.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (~7.2-7.4 ppm). The benzylic methylene (B1212753) protons (PhCH₂O-) would likely resonate as a singlet or a pair of doublets around 4.5 ppm. The protons on the piperazine (B1678402) ring present a more complex system due to conformational dynamics (chair-chair interconversion) and diastereotopicity, appearing as a series of multiplets in the aliphatic region (~2.5-3.5 ppm). The proton on the chiral carbon (C2) and the adjacent methylene protons in the side chain (C2-CH₂O-) would also show complex splitting patterns. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The aromatic carbons of the benzyl group resonate between ~127 and 138 ppm. The benzylic carbon is expected around 73 ppm, while the carbons of the piperazine ring would appear in the range of 45-60 ppm. The carbon of the side-chain methylene group (C2-CH₂O-) would be found at approximately 70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H (Benzyl)7.20 - 7.40127.0 - 129.0
Quaternary Aromatic C (Benzyl)-~138.0
Benzylic CH₂~4.50~73.0
Piperazine C2-HMultiplet~55.0
Piperazine C3, C5, C6-HMultiplets45.0 - 50.0
Side Chain CH₂OMultiplet~70.0
Piperazine N-HBroad Singlet-

2-D NMR Techniques (COSY, HSQC, HMBC, ROESY) for Detailed Assignment

While 1D NMR suggests the core structure, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for confirming connectivity. huji.ac.ilprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.eduyoutube.com It would be used to trace the connectivity within the piperazine ring by showing cross-peaks between adjacent protons (e.g., H-2 with H-3, H-5 with H-6). It would also confirm the relationship between the C2-proton and the protons of the benzyloxymethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com HSQC is crucial for assigning the carbon signals of the piperazine ring and the side chain based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C couplings). princeton.eduyoutube.com HMBC is vital for piecing together the molecular fragments. For instance, it would show a correlation from the benzylic protons (PhCH₂O-) to the quaternary aromatic carbon and the side-chain ether carbon, confirming the attachment of the benzyl group. It would also show correlations from the piperazine protons to adjacent carbons, solidifying the ring structure assignments.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.edu For this compound, ROESY is particularly useful for determining the relative stereochemistry and preferred conformation of the piperazine ring. For example, it can distinguish between axial and equatorial protons and show the spatial proximity of the benzyloxymethyl substituent to specific protons on the piperazine ring.

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in their solid, crystalline form. Should this compound exist in different polymorphic (crystalline) forms, ssNMR would be a key technique for their characterization. nih.gov Differences in the crystal packing and molecular conformation between polymorphs lead to distinct ssNMR spectra, with variations in chemical shifts and line shapes. This makes ssNMR a powerful tool for identifying and distinguishing different solid forms of the compound.

Mass Spectrometry (MS) for Molecular Weight and Purity

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For this compound (C₁₂H₁₈N₂O), the calculated monoisotopic mass is 206.1419 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision, typically to within a few parts per million (ppm).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 207.1497. The fragmentation pattern can also provide structural confirmation, with expected fragments corresponding to the loss of the benzyl group (m/z 91) or cleavage of the piperazine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3300 - 3500 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
C-O (ether)Stretching1050 - 1150
C-NStretching1020 - 1250

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

As this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers. tmc.edusigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. researchgate.netnih.gov

By running a sample of this compound on an appropriate chiral column (e.g., one based on a polysaccharide derivative), two separate peaks would be observed if the (S)-enantiomer is present as an impurity. The area under each peak is proportional to the concentration of that enantiomer. From this data, the enantiomeric excess (ee), a measure of the chiral purity, can be calculated. Method development involves screening different chiral columns and optimizing the mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) to achieve baseline separation of the two enantiomers. tmc.eduunl.pt

Capillary Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Capillary Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the quantitative analysis of various compounds, including piperazine derivatives. While specific research focusing exclusively on the quantitative GC-MS analysis of this compound is not extensively documented in publicly available literature, the established methodologies for structurally similar piperazine compounds provide a robust framework for developing and validating a quantitative assay for this specific molecule.

The quantitative analysis of piperazine derivatives by GC-MS often necessitates a derivatization step. This is primarily because the secondary amine group in the piperazine ring can lead to poor peak shape and tailing on common non-polar and mid-polar capillary columns, which can negatively impact sensitivity and accuracy. Acylation, for instance with trifluoroacetic anhydride (B1165640) (TFAA), is a common derivatization strategy that improves the volatility and chromatographic behavior of these compounds, leading to sharper peaks and enhanced detection. scholars.directnih.gov

A hypothetical quantitative GC-MS method for this compound would involve the development of a specific protocol, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: A crucial step in the quantitative analysis is the extraction of the analyte from its matrix. For biological samples such as plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would typically be employed to isolate the this compound and remove interfering substances. scholars.directnih.gov An internal standard (IS), a structurally similar compound not expected to be present in the sample, would be added at the beginning of the sample preparation process to correct for any loss of analyte during extraction and derivatization, as well as for variations in injection volume. Following extraction, the solvent would be evaporated, and the residue would be subjected to derivatization.

Chromatographic and Mass Spectrometric Conditions: The derivatized analyte would then be introduced into the GC-MS system. A capillary column, such as a DB-5ms or similar, is commonly used for the separation of piperazine derivatives. scholars.direct The oven temperature program would be optimized to ensure good separation of the analyte from any other components in the sample. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis. In SIM mode, only specific ions characteristic of the this compound derivative are monitored, which significantly reduces background noise.

Method Validation: A comprehensive validation of the method would be essential to ensure its reliability for quantitative purposes. This validation would typically include the following parameters, with expected performance based on similar piperazine derivative analyses:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be constructed by analyzing a series of standards of known concentrations. For piperazine derivatives, linearity is often achieved over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For piperazine derivatives in biological matrices, LODs and LOQs are often in the low ng/mL range. scholars.directnih.gov

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy refers to the closeness of the mean test results to the true value. These are typically assessed at multiple concentration levels and should meet predefined acceptance criteria.

Recovery: The extraction efficiency of the method, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Recoveries for piperazine derivatives often range from 76% to over 100%. scholars.direct

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

The following tables illustrate the type of data that would be generated during the validation of a quantitative GC-MS method for this compound, based on published data for other piperazine derivatives.

Table 1: Hypothetical GC-MS Method Parameters for this compound Analysis

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 120°C, hold 1 min; ramp to 300°C at 10°C/min, hold 5 min
Injector Temp 280°C
Transfer Line Temp 280°C
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)

Table 2: Hypothetical Validation Data for Quantitative GC-MS Analysis of this compound

Validation ParameterExpected Performance
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 - 2 ng/mL
Limit of Quantification (LOQ) 5 - 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 80 - 110%

By following such a rigorous validation process, a GC-MS method can be established as a reliable tool for the precise and accurate quantification of this compound in various samples.

Research Applications of R 2 Benzyloxymethyl Piperazine As a Chiral Scaffold

Utilization in Combinatorial Library Synthesis

(R)-2-(benzyloxymethyl)piperazine is a useful tool for constructing combinatorial libraries of disubstituted piperazine (B1678402) derivatives, which are considered potential drug candidates. nih.gov A notable method involves a liquid-phase synthesis approach on a soluble polymer support. This technique relies on nucleophilic benzylic substitution and N-acylation to generate a diverse range of piperazine-containing compounds. nih.gov The resulting products can be isolated in high yields and excellent purity through simple precipitation and washing, making this a practical strategy for generating libraries for high-throughput screening. nih.gov

Role as Chiral Ligands in Asymmetric Catalysis

The chiral nature of this compound makes it an attractive component for the design of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers or act as organocatalysts to control the stereochemical outcome of chemical reactions.

Organocatalytic Applications

While direct organocatalytic applications of this compound itself are not extensively detailed, the broader class of chiral piperazines is recognized for its potential in this field. The stereoisomers of chiral methyl-substituted aryl piperazinium compounds have demonstrated distinct selectivity in biological systems, highlighting the impact of the chiral piperazine backbone on molecular recognition. nih.gov This principle underpins the potential for developing this compound-derived organocatalysts for various asymmetric transformations.

Metal-Binding Properties of Chiral Piperazines

Piperazine and its derivatives are well-known for their ability to form stable complexes with various metal ions. biointerfaceresearch.com The nitrogen atoms in the piperazine ring act as donor atoms, enabling them to coordinate with metals. biointerfaceresearch.com This metal-binding capability is crucial for their application as chiral ligands in metal-catalyzed asymmetric reactions. For instance, a novel C2-symmetric chiral piperazine was designed and synthesized from L-proline and, in the presence of CuCl2, was used to catalyze the asymmetric benzoylation of meso-1,2-diols, yielding optically active monobenzoates with high enantioselectivity. nih.gov This demonstrates the potential of chiral piperazine scaffolds to create a stereochemically defined environment around a metal center, thereby influencing the enantioselectivity of the catalyzed reaction.

Building Block for Complex Heterocyclic Structures in Medicinal Chemistry Research

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of more complex heterocyclic structures with potential therapeutic applications. sigmaaldrich.comresearchgate.net

The synthesis of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, for example, has led to the discovery of potent and selective sigma-1 receptor ligands. nih.gov In this research, the piperazine core acts as a central scaffold connecting the benzofuran (B130515) and benzyl (B1604629) moieties. nih.gov Similarly, the development of quinoline-benzimidazole scaffolds bearing piperazine acetamide (B32628) derivatives has yielded promising α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov Furthermore, benzimidazole (B57391) derivatives containing a piperazine skeleton have been investigated as tubulin modulators with potential anthelmintic and antineoplastic activity. nih.gov The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the systematic exploration of structure-activity relationships. nih.gov

Scaffold Design Principles for Targeted Chemical Research

The design of new therapeutic agents often relies on the use of well-defined molecular scaffolds that can be systematically modified to optimize biological activity. The piperazine ring is a popular choice for scaffold design due to its conformational flexibility and the ability to introduce diverse substituents. nih.gov

Key design principles for targeted chemical research using piperazine-based scaffolds include:

Introduction of Chirality: Incorporating a chiral center, as seen in this compound, is a critical strategy for achieving stereospecific interactions with biological targets. nih.gov

Conformational Constraint: The design of bridged piperazines has been explored to create conformationally restricted ligands, which can lead to higher affinity and selectivity for specific receptors. researchgate.net

Systematic Modification of Substituents: The two nitrogen atoms of the piperazine ring provide convenient handles for introducing a wide range of chemical groups. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For example, in the development of sigma-1 receptor ligands, the nature of the N-benzyl and N-alkyl ether substituents on the piperazine ring was systematically varied to identify optimal structural features. nih.gov

Hybrid Scaffolds: Combining the piperazine moiety with other heterocyclic systems, such as quinoline (B57606) and benzimidazole, can lead to novel molecular architectures with unique biological activities. nih.gov

The use of chiral N-heterocyclic carbene (NHC) ligands, which can be derived from chiral backbones, has also become a prominent strategy in asymmetric catalysis. researchgate.net

Precursor to Structurally Diverse Piperazine-Containing Scaffolds

This compound serves as a precursor for the synthesis of a wide variety of structurally diverse piperazine-containing scaffolds. Its inherent chirality and the presence of a modifiable benzyloxymethyl group and two nitrogen atoms allow for a multitude of chemical transformations. This versatility makes it a valuable starting material for creating libraries of compounds for drug discovery and other chemical research endeavors. The ability to readily generate diverse structures from a single chiral precursor is a significant advantage in the quest for new molecules with specific functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(benzyloxymethyl)piperazine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodology :

  • Stepwise Synthesis :

Piperazine Ring Formation : Cyclize 1,2-diaminoethane derivatives under basic conditions (e.g., K₂CO₃) .

Benzyloxymethyl Introduction : React piperazine with benzyl chloromethyl ether in the presence of a base (e.g., triethylamine) to install the substituent regioselectively .

Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer .

  • Optimization :
  • Temperature Control : Maintain 0–5°C during acylation to minimize racemization .
  • Catalysis : Employ phase-transfer catalysts (e.g., tributylbenzyl ammonium chloride) to enhance reaction efficiency .
  • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield RangePurity (HPLC)
Ring FormationK₂CO₃, DMF, 80°C, 12h60–70%>90%
Substituent AdditionBenzyl chloromethyl ether, Et₃N75–85%>95%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and enantiopurity (e.g., δ 3.5–4.0 ppm for benzyloxy protons) .
  • IR : C-O stretch (~1100 cm⁻¹) and N-H bending (~1600 cm⁻¹) for functional group validation .
    • Chromatography :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to assess enantiomeric excess (>98% for (R)-form) .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 235.1445) .

Q. How can preliminary biological activity of this compound be evaluated in CNS-targeted assays?

  • In Vitro Models :

  • Receptor Binding : Screen against serotonin (5-HT₇) and dopamine (D₂) receptors via competitive radioligand assays (IC₅₀ values <10 µM suggest affinity) .
  • Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using fluorometric assays .
    • Dose-Response Analysis : Use GraphPad Prism® for EC₅₀/IC₅₀ calculations with triplicate replicates .

Advanced Research Questions

Q. How do structural modifications to the benzyloxymethyl group impact the compound’s reactivity and target selectivity?

  • SAR Strategies :

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to enhance electrophilicity and receptor binding .
  • Steric Effects : Replace benzyl with bulkier groups (e.g., naphthyl) to probe steric hindrance in enzyme active sites .
    • Computational Modeling :
  • Docking Studies (AutoDock Vina) : Compare binding poses of analogs with 5-HT₇R crystal structures (PDB: 6DRX) .
    • Table 2 : Substituent Effects on Bioactivity
Substituent5-HT₇R IC₅₀ (µM)D₂R IC₅₀ (µM)
-H (Parent)8.212.4
-CF₃3.125.7
-NO₂5.618.9

Q. How can contradictory kinetic data on the stability of this compound in aqueous solutions be resolved?

  • Contradiction Source : Discrepancies in hydrolysis rates under acidic vs. basic conditions .
  • Resolution Methods :

  • Kinetic NMR : Monitor time-dependent degradation at pH 2–12 (e.g., loss of benzyloxy signals at pH <4) .
  • Multivariate Analysis : Apply PCA/LDA to spectral data (Raman or IR) to identify degradation pathways .
    • Table 3 : Hydrolysis Half-Lives (t₁/₂)
pHt₁/₂ (h)Major Degradants
24.2Piperazine, benzyl alcohol
748.5None detected
128.7Oxidized carbonyls

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS penetration?

  • Structural Tuning :

  • LogP Adjustment : Introduce polar groups (e.g., -OH) to reduce LogP from 3.2 to 2.5, enhancing aqueous solubility .
  • BBB Permeation : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to assess permeability (Papp >5 ×10⁻⁶ cm/s) .
    • Prodrug Design : Mask the piperazine nitrogen with tert-butoxycarbonyl (Boc) for improved oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.